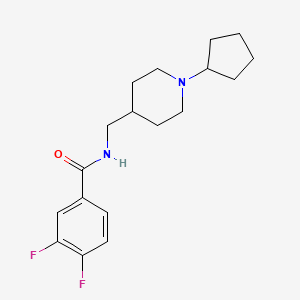

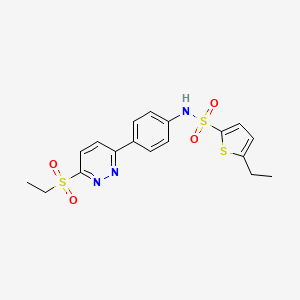

N-((1-cyclopentylpiperidin-4-yl)methyl)-3,4-difluorobenzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“N-((1-cyclopentylpiperidin-4-yl)methyl)-3,4-difluorobenzamide” is a complex organic compound. It contains a piperidine ring, which is a common structural motif in many pharmaceuticals and other active compounds . The compound also features a benzamide group, which is often associated with bioactive properties .

Chemical Reactions Analysis

The chemical reactions involving this compound would largely depend on the reactivity of the functional groups present in it. The piperidine nitrogen, the amide group, and the aromatic ring could all potentially participate in various chemical reactions .Scientific Research Applications

Tritium Labeling in Benzamide Compounds

N-((R)-1-((S)-4-(4-chlorophenyl)-4-hydroxy-3,3-dimethylpiperidin-1-yl)-3-methyl-1-oxobutan-2-yl)-3-sulfamoylbenzamide, a compound with benzamide functionality, has been studied for tritium labeling. This process involved an organoiridium catalyst and resulted in multiple labeled species, including tritium incorporation in the benzamide moiety and the valine portion of the molecule. This study contributes to understanding the labeling patterns in benzamide compounds, which can be valuable for biomedical research (Hong et al., 2015).

Inhibitors of TNF-α Production

A series of N-pyridinyl(methyl)fluorobenzamides, including N-(4,6-dimethylpyridin-2-yl)pentafluorobenzamide, was synthesized and evaluated as inhibitors of TNF-α production. This research highlights the potential therapeutic applications of benzamide derivatives in controlling inflammatory processes (Collin et al., 1999).

Bactericidal Activity Against MRSA

Benzamide derivatives, specifically substituted 2-hydroxy-N-[1-oxo-1-(phenylamino)alkan-2-yl]benzamides, have been assessed for their bactericidal activity against methicillin-resistant Staphylococcus aureus (MRSA). This research is significant for developing new antimicrobial agents to combat resistant bacterial strains (Zadrazilova et al., 2015).

Novel Anticancer Agents

(+)-N-(3-aminopropyl)-N-[1-(5-benzyl-3-methyl-4-oxo-[1,2]thiazolo[5,4-d]pyrimidin-6-yl)-2-methylpropyl]-4-methylbenzamide (AZD4877), a novel kinesin spindle protein (KSP) inhibitor derived from benzamide compounds, demonstrated significant in vivo efficacy and potential as an anticancer agent. This compound exhibited cell cycle arrest and induced cellular death, marking its importance in cancer treatment research (Theoclitou et al., 2011).

Mechanism of Action

properties

IUPAC Name |

N-[(1-cyclopentylpiperidin-4-yl)methyl]-3,4-difluorobenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24F2N2O/c19-16-6-5-14(11-17(16)20)18(23)21-12-13-7-9-22(10-8-13)15-3-1-2-4-15/h5-6,11,13,15H,1-4,7-10,12H2,(H,21,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOGCEDIXNLKGCF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)N2CCC(CC2)CNC(=O)C3=CC(=C(C=C3)F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24F2N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(prop-2-yn-1-yl)-N-[4-(prop-2-yn-1-yloxy)phenyl]piperidine-4-carboxamide](/img/structure/B2629079.png)

![N-(4-ethoxyphenyl)-2-[[3-(2-methoxyethyl)-6-methyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B2629081.png)

![7-(4-chlorophenyl)-7-methyl-3-phenyldihydro-1H-imidazo[1,5-b][1,2,4]triazole-2,5(3H,6H)-dithione](/img/structure/B2629084.png)

![(Z)-2-cyano-3-[1-(4-fluorophenyl)-2,5-dimethylpyrrol-3-yl]-N-[[2-(1,2,4-triazol-1-ylmethyl)phenyl]methyl]prop-2-enamide](/img/structure/B2629086.png)

![N-(4-chlorophenyl)-N'-[2-(2-nitroethyl)phenyl]urea](/img/structure/B2629087.png)

![N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-((4-oxo-3-phenethyl-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2629088.png)

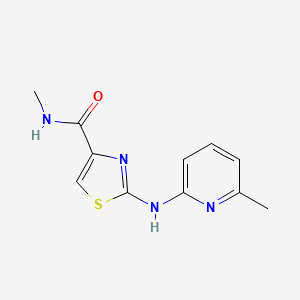

![N-[2-(2,4-dimethyl-1,3-thiazol-5-yl)ethyl]-4-methylbenzamide](/img/structure/B2629092.png)

![2-chloro-N-[3-chloro-4-(difluoromethoxy)phenyl]propanamide](/img/structure/B2629097.png)

![3-(2,3-dimethylphenyl)-5-ethyl-6-methyl-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B2629099.png)